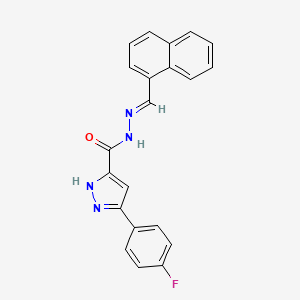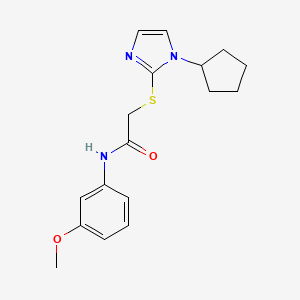![molecular formula C14H19NO2 B2377522 2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide CAS No. 2155840-32-5](/img/structure/B2377522.png)
2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and acts by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Aplicaciones Científicas De Investigación
Metabolism and Environmental Impact
- Acetochlor, a related compound, and its metabolites have been studied for their metabolism in human and rat liver microsomes. Research suggests that these compounds are metabolized into various derivatives, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to the production of dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman et al., 2000).
Soil Interaction and Herbicidal Activity
- The interaction of acetochlor, alachlor, and metolachlor with wheat straw and their herbicidal efficacy under varying conditions have been investigated. This research helps understand the environmental dynamics and activity of similar acetamide herbicides (Banks & Robinson, 1986).
Chemical Properties and Synthesis
- New derivatives of similar compounds have been synthesized and explored for their potential uses in pharmaceutical compositions, showcasing the chemical versatility of acetamide derivatives (ジュリアン・ジョヴァンニーニ et al., 2005).
Anticancer Activity
- 5-methyl-4-phenyl thiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer properties. This indicates potential research avenues for similar acetamide derivatives in cancer treatment (Evren et al., 2019).
Muscarinic Agonist Activity
- Certain N-(silatran-1-ylmethyl)acetamides demonstrate partial muscarinic agonist activity, suggesting potential applications in neuropharmacology for similar compounds (Pukhalskaya et al., 2010).
Antimicrobial Evaluation
- Studies on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have shown antimicrobial activity, providing insights into the potential antimicrobial applications of similar acetamides (Gul et al., 2017).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[[(2S)-oxolan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(16)15-10-13-3-2-8-17-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNODMPIMQHVQL-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)NC[C@@H]2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

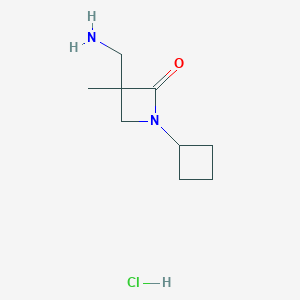
![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)
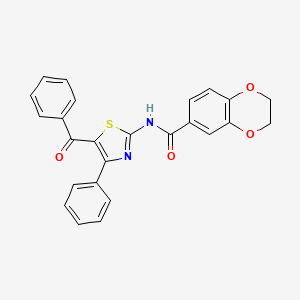
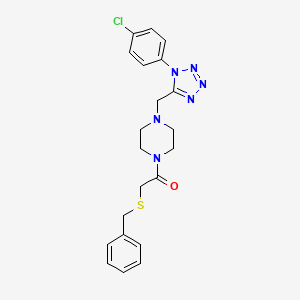
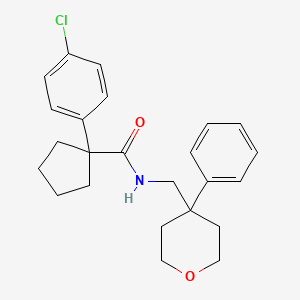
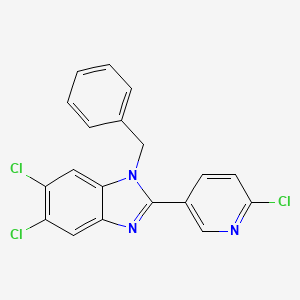
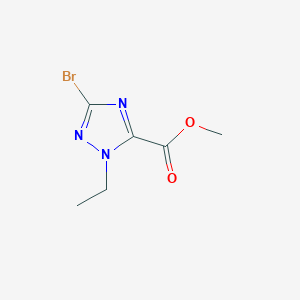
![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)
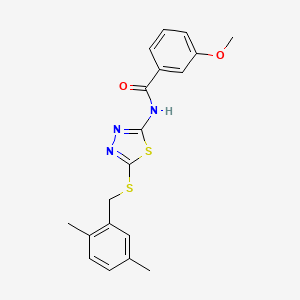
![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)
